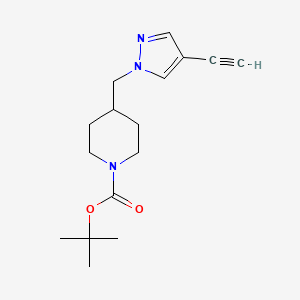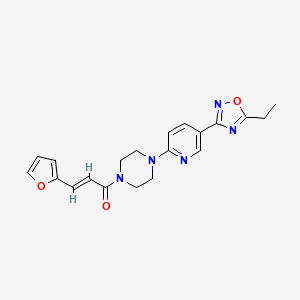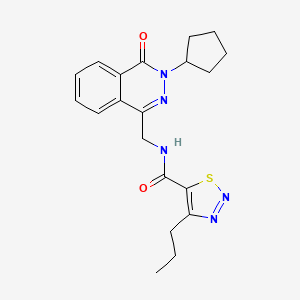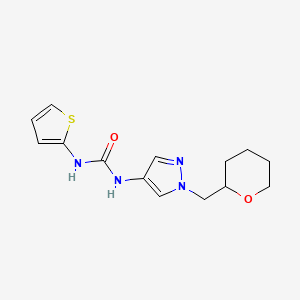
tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C16H23N3O2. It is known for its applications in various fields of scientific research, particularly in organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. . The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using common reducing agents.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Addition: It can undergo addition reactions, particularly with electrophiles and nucleophiles.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and mechanisms.
Medicine: The compound is explored for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ethynyl and pyrazolyl groups play a crucial role in its activity, allowing it to bind to certain enzymes or receptors and modulate their function .
Comparison with Similar Compounds
Similar compounds include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of tert-Butyl 4-((4-ethynyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate.
Properties
IUPAC Name |
tert-butyl 4-[(4-ethynylpyrazol-1-yl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-5-13-10-17-19(11-13)12-14-6-8-18(9-7-14)15(20)21-16(2,3)4/h1,10-11,14H,6-9,12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBGMCFZZOUFFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C=C(C=N2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-8-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/new.no-structure.jpg)
![1-[2-(Pyrazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2451675.png)


![2-Chloro-5-((3,3,3-trifluoropropyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2451679.png)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}cyclopropanesulfonamide](/img/structure/B2451680.png)
![2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2451686.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2451688.png)


![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,5-dichlorobenzoate](/img/structure/B2451692.png)
![1-({2-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)azepane](/img/structure/B2451694.png)

